molecular formula C7H9NO2 B13957437 2-(2-Hydroxyethyl)pyridin-4(1H)-one

2-(2-Hydroxyethyl)pyridin-4(1H)-one

Cat. No.: B13957437
M. Wt: 139.15 g/mol
InChI Key: RNZLZTLRCMRGAB-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)pyridin-4(1H)-one is a chemical scaffold of significant interest in fragment-based drug design and medicinal chemistry. This compound features a pyridinone core, a privileged structure known for its versatile binding capabilities, which allows it to serve as a bioisostere for amide, phenol, and other heterocyclic rings . The 2-hydroxyethyl side chain at the ring nitrogen provides a handle for further chemical derivatization, enabling researchers to fine-tune the molecule's physicochemical properties and explore structure-activity relationships (SAR) . Pyridinone derivatives are extensively investigated for their ability to interact with a wide range of biological targets. A key application is in the development of kinase inhibitors, where the pyridinone core can act as a hinge-binding motif, forming critical hydrogen bonds with the kinase backbone . Furthermore, this scaffold is a promising starting point for developing antimicrobial agents, as certain pyridinone derivatives have demonstrated potent inhibition of bacterial enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in bacterial fatty acid synthesis . The structural features of the pyridinone ring also make it a suitable ligand for metal ions, suggesting potential utility in researching metalloenzyme function or in chelation chemistry . This combination of properties makes 2-(2-Hydroxyethyl)pyridin-4(1H)-one a valuable building block for constructing novel compounds in anticancer, antimicrobial, and other therapeutic discovery programs. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-(2-hydroxyethyl)-1H-pyridin-4-one

InChI

InChI=1S/C7H9NO2/c9-4-2-6-5-7(10)1-3-8-6/h1,3,5,9H,2,4H2,(H,8,10)

InChI Key

RNZLZTLRCMRGAB-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=CC1=O)CCO

Origin of Product

United States

Preparation Methods

Synthesis from 2-Methylpyridine and Formaldehyde (High-Pressure Microreactor Method)

A recent patented method describes the synthesis of 2-(2-Hydroxyethyl)pyridin-4(1H)-one via the reaction of 2-methylpyridine with formaldehyde under high pressure in the presence of organic bases as catalysts. This approach significantly shortens reaction times and improves single-pass conversion rates compared to traditional methods.

Key features of this method:

  • Reactants: 2-methylpyridine and formaldehyde (paraformaldehyde or aqueous formaldehyde solution).
  • Catalysts: Organic bases such as triethylene diamine (DABCO), hexamethylenediamine, tetramethylguanidine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).
  • Conditions: Reaction carried out in a micro-reaction pipeline reactor at 200–230 °C, under 2–8 MPa pressure.
  • Solvent: Water.
  • Molar ratios: Formaldehyde to 2-methylpyridine between 1:5 and 1:10; organic base to 2-methylpyridine between 1:50 and 1:200; solvent to 2-methylpyridine between 0.3:1 and 1.2:1.
  • Reaction time: Approximately 8 minutes in continuous flow.
  • Outcomes: Conversion rates up to 81%, selectivity about 96%, and yield around 78%. Purity after distillation exceeds 99.9% (HPLC analysis).

Example from patent CN111995566B:

Parameter Value
2-methylpyridine 30 g (322 mmol)
Paraformaldehyde 2.04 g (64.4 mmol, 95%)
Water 4.08 g (226 mmol)
Catalyst (DABCO) 0.36 g (3.22 mmol)
Temperature 200 °C
Pressure 4 MPa
Reaction time 8 minutes
Conversion rate 81%
Selectivity 96%
Yield 78%
Product purity (HPLC) >99.9%

This method offers advantages of higher efficiency, shorter reaction time, and cost savings compared to traditional batch processes performed at atmospheric pressure and lower temperatures but requiring longer times and multiple cycles.

Multi-Step Synthesis via Pyridinone Derivatives and Protection-Deprotection Strategies

Some literature describes the synthesis of 2-(2-Hydroxyethyl)pyridin-4(1H)-one derivatives through multi-step routes involving:

  • Benzylation of maltol or related pyridinone precursors.
  • Reaction with alkylamines to form benzylated pyridinones.
  • Catalytic hydrogenation under acidic conditions to remove protecting groups, yielding 1-substituted 3-hydroxypyridin-4-ones.

This approach is more common for structurally related pyridinone derivatives with complex substitutions and is less direct for the simple 2-(2-Hydroxyethyl)pyridin-4(1H)-one target. It involves longer synthetic sequences but allows for diverse functionalization.

Comparative Summary of Preparation Methods

Method Key Reactants Conditions Reaction Time Yield / Purity Advantages Limitations
High-pressure microreactor (Patent CN111995566B) 2-methylpyridine + formaldehyde + organic base 200–230 °C, 2–8 MPa, water solvent ~8 minutes Yield ~78%, purity >99.9% High conversion, short time, cost-saving Requires high-pressure equipment
Traditional batch condensation (Patent CN1580046A) 2-picoline + paraformaldehyde + acid catalyst 120–160 °C, atmospheric pressure 20–30 hours Purity ≥98%, moderate yield Scalable, established Long reaction time, lower efficiency
Multi-step protection/deprotection route Maltol derivatives + alkylamines + hydrogenation Multiple steps, reflux, catalytic hydrogenation Hours to days Variable, depends on steps Allows functionalization Complex, time-consuming
General pyridinone synthesis Pyridine derivatives + oxidants or condensation partners Various, often multi-step Variable Variable Versatile for diverse derivatives Not specific for target compound

Research Findings and Notes

  • The high-pressure microreactor method represents a significant advancement in the synthesis of 2-(2-Hydroxyethyl)pyridin-4(1H)-one, offering a balance of rapid reaction kinetics and high product purity suitable for industrial application.
  • Traditional batch methods remain relevant where high-pressure equipment is unavailable but suffer from longer processing times and lower throughput.
  • Multi-step synthetic routes involving protection and deprotection are primarily used for complex derivatives rather than the parent compound and are less practical for large-scale synthesis.
  • The choice of organic base catalyst in the high-pressure method influences conversion and selectivity, with bases like DABCO and DBU showing good performance.
  • Water as a solvent in the microreactor method contributes to greener chemistry and easier downstream processing.

Chemical Reactions Analysis

Types of Reactions

2-Pyridineethanol, 4-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyridineethanol, 4-hydroxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Pyridineethanol, 4-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound allow it to form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Antioxidant and Chelation Activity

  • Hydroxymethyl Derivatives : 2-(Hydroxymethyl)pyridin-4(1H)-one derivatives demonstrate iron-chelating activity, critical for treating iron-overload disorders. Their antioxidant efficacy correlates with hydroxyl group positioning and side-chain length .
  • Benzyloxy Derivatives : 5-(Benzyloxy) analogs show reduced solubility but enhanced stability in organic solvents, making them suitable for hydrophobic drug formulations .

Pharmacological Potential

  • Dihydropyrimidinone analogs exhibit antimicrobial and anti-inflammatory properties, with substituents like -NO₂ and -Cl enhancing bioactivity .
  • Hydroxyethyl-substituted pyridinones (inferred from hydroxymethyl analogs) may offer improved pharmacokinetics due to increased hydrophilicity and reduced toxicity .

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